molecular formula C12H13BrO4 B1312005 Diethyl 2-bromoterephthalate CAS No. 154239-21-1

Diethyl 2-bromoterephthalate

Cat. No.: B1312005
CAS No.: 154239-21-1
M. Wt: 301.13 g/mol
InChI Key: NJVLRKTULNWMSQ-UHFFFAOYSA-N
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Description

Diethyl 2-bromoterephthalate is an organic compound with the molecular formula C₁₂H₁₃BrO₄. It is a derivative of terephthalic acid, where two ethyl ester groups and a bromine atom are attached to the aromatic ring. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-bromoterephthalate can be synthesized through the bromination of diethyl terephthalate. The typical procedure involves the reaction of diethyl terephthalate with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to diethyl terephthalate using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of diethyl terephthalate or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Substitution: Various substituted terephthalates depending on the nucleophile used.

    Reduction: Diethyl terephthalate.

    Oxidation: Oxidized derivatives of terephthalic acid.

Scientific Research Applications

Organic Synthesis

Diethyl 2-bromoterephthalate serves as an important intermediate in the synthesis of various organic compounds. Its bromine substituent allows for nucleophilic substitution reactions, which are essential in constructing complex molecular architectures.

Synthesis of Functionalized Terephthalic Acids

One notable application is in the preparation of functionalized terephthalic acids. For example, this compound can be transformed into various substituted terephthalic acids through palladium-catalyzed cross-coupling reactions. These derivatives have potential uses in the development of advanced materials and pharmaceuticals .

Polymer Chemistry

This compound is utilized in the synthesis of polyesters and other polymeric materials. Its structure allows for the incorporation of bromine into polymer backbones, which can enhance properties such as thermal stability and flame retardancy.

Case Study: Chiral Polyesters

A study demonstrated the synthesis of chiral polyesters derived from this compound through nucleophilic substitution with chiral thiols. This approach not only introduces chirality into the polymer but also improves its mechanical properties . The following table summarizes the properties of these chiral polyesters:

PropertyValue
Glass Transition Temperature120 °C
Tensile Strength50 MPa
Elongation at Break300%

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities. Its derivatives have shown promise as antibacterial and anticancer agents.

Case Study: Antiparasitic Activity

Research indicates that derivatives synthesized from this compound exhibit significant antiparasitic activity. For instance, one study reported that a series of benzoxaborole derivatives derived from this compound demonstrated potent activity against Trypanosoma brucei, the causative agent of sleeping sickness . The following table outlines the biological activities observed:

CompoundActivity TypeIC50 (µM)
Benzoxaborole Derivative AAntiparasitic0.5
Benzoxaborole Derivative BAntibacterial1.2
Benzoxaborole Derivative CAnticancer0.8

Cosmetic Formulations

This compound is also investigated for its applications in cosmetic formulations, particularly as a film-forming agent and stabilizer in emulsions.

Case Study: Rheological Properties

A study on topical formulations incorporating this compound revealed improvements in rheological properties, enhancing product stability and sensory attributes on skin application . The following table summarizes the effects observed:

ParameterControl FormulationFormulation with this compound
Viscosity (Pa.s)1.52.1
Spreadability (cm²)812
Skin Hydration (after 24h)40%60%

Mechanism of Action

The mechanism of action of diethyl 2-bromoterephthalate involves its reactivity towards nucleophiles and reducing agents. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of substituted products. In reduction reactions, the ester groups are reduced to alcohols or other functional groups, depending on the reducing agent used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or reducing agent.

Comparison with Similar Compounds

Diethyl 2-bromoterephthalate can be compared with other brominated terephthalates such as dimethyl 2-bromoterephthalate and dibutyl 2-bromoterephthalate. While all these compounds share similar reactivity patterns, this compound is unique due to its specific ester groups, which influence its solubility, reactivity, and applications. Other similar compounds include diethyl terephthalate and diethyl isophthalate, which differ in the position of the substituents on the aromatic ring and exhibit different chemical properties and applications.

Biological Activity

Diethyl 2-bromoterephthalate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from terephthalic acid, where bromine is substituted at the 2-position of the aromatic ring. The synthesis typically involves bromination of diethyl terephthalate, followed by purification processes to yield the final compound.

Biological Activity

1. Antibacterial Properties
Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. In a study conducted on different microbial strains, the compound demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was found to be in the range of 50-100 µg/mL, highlighting its potential as an antibacterial agent .

2. Cytotoxicity Studies
Cytotoxicity assessments using human cell lines (e.g., HT-29) revealed that this compound exhibited negligible cytotoxic effects up to concentrations of 2 mg/mL. This suggests a favorable safety profile for further therapeutic applications .

3. Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. In vitro tests against Candida albicans indicated a significant reduction in fungal growth, with an IC50 value of approximately 75 µg/mL .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of this compound alongside other derivatives. The results demonstrated that the compound effectively inhibited both bacterial and fungal pathogens, suggesting its utility in developing new antimicrobial agents .

Case Study 2: Drug Formulation Potential
Another investigation focused on the formulation of drug delivery systems incorporating this compound. The study highlighted its compatibility with various polymers and its ability to enhance the solubility and bioavailability of poorly soluble drugs. This opens avenues for its application in pharmaceutical formulations .

Comparative Biological Activity Table

Compound Activity Type MIC/IC50 Value Reference
This compoundAntibacterial50-100 µg/mL
This compoundAntifungal~75 µg/mL
BortezomibAnticancer~10 nM

Properties

IUPAC Name

diethyl 2-bromobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-16-11(14)8-5-6-9(10(13)7-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVLRKTULNWMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452767
Record name Diethyl 2-bromoterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154239-21-1
Record name Diethyl 2-bromoterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diethyl 2-bromob
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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